molecular formula C13H20O B1210149 4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone CAS No. 20483-36-7

4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone

Cat. No. B1210149
CAS RN: 20483-36-7
M. Wt: 192.3 g/mol
InChI Key: SQFRYZPEWOZAKJ-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone, also known as 3,4-Dehydro-β-ionone or Dehydro-β-ionone, is a chemical compound with the molecular formula C13H18O . It has a molecular weight of 190.2814 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexadiene ring with three methyl groups attached, and a butanone group attached to one of the carbons of the ring . The InChI representation of the molecule is InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+ .


Physical And Chemical Properties Analysis

This compound has a LogD (pH 7.4) of 3.82, a BCF (pH 7.4) of 474.58, and a KOC (pH 7.4) of 2866.22 . These values suggest that it is relatively non-polar and could be lipophilic .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Related Compounds : The compound has been used in the synthesis of structurally related compounds such as damascone and ionone. For instance, 1-(3,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one, a β-damascenone isomer, was synthesized from related ketones, which led to the discovery of compounds present in fusel oil (Witteveen & Weerdt, 1982).

  • β-Ionone Derivatives : Efficient synthesis methods have been developed for β-ionone derivatives using 4-(2,6,6-trimethyl-1,3-cyclohexadienyl)-3-buten-2-one, showcasing its role in synthesizing important terpenoids (Torii, Uneyama, & Kawahara, 1978).

  • Retinoic Acid Analogues : The compound has contributed to the synthesis of aromatic analogues of retinoic acids, potentially used in the treatment of epithelial cancer (Dawson et al., 1981).

Chemical Reactions and Transformations

  • Vitamin A Intermediates : It has been used in the synthesis of key intermediates of vitamin A, showing its significance in pharmaceutical applications (Shen, 2011).

  • Cyclodimerisation Studies : The compound plays a role in cyclodimerisation studies, such as the treatment of 3-methyl-2-butenenitrile with lithium diisopropylamide (Tucker, Golding, & Purvis, 1981).

Enzymatic Synthesis and Biochemical Applications

  • Chiral Compound Production : Enzymatic synthesis has been employed to produce chiral compounds using 4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone as a starting material, illustrating its potential in biocatalysis and organic synthesis (Wada et al., 2003).

  • Organic Synthesis Applications : It's used as a building block in various organic synthesis processes, including the synthesis of cyclitols and as a silane transfer reagent (Simonneau & Oestreich, 2016).

Future Directions

While specific future directions are not mentioned in the available literature, this compound could potentially be explored for various applications due to its unique structure. For example, it could be studied for its potential uses in fragrance or flavor industries, or as a synthetic intermediate in the production of other chemicals .

properties

IUPAC Name

4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-6H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFRYZPEWOZAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066618
Record name 2-Butanone, 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

126.00 to 128.00 °C. @ 12.00 mm Hg
Record name 4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol and most fixed oils; insoluble in water
Record name Dehydrodihydroionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/334/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.935
Record name Dehydrodihydroionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/334/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone

CAS RN

20483-36-7
Record name 4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20483-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrodehydro-beta-ionone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDRODEHYDRO-.BETA.-IONONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone
Reactant of Route 2
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone
Reactant of Route 3
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone
Reactant of Route 4
Reactant of Route 4
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone
Reactant of Route 5
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone
Reactant of Route 6
4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-butanone

Citations

For This Compound
27
Citations
W Zhao, G Sun, J Sun, J Feng, S Chen, Z Chen… - 2021 - sadil.ws
In order to provide a more suitable environment for tobacco leaf growth, this study collected meteorological information and tobacco leaf quality information from the main tobacco-…
Number of citations: 4 sadil.ws
H Xin, B Wu, H Zhang, C Wang, J Li… - Canadian Journal of …, 2013 - cdnsciencepub.com
Xin, H., Wu, B., Zhang, H., Wang, C., Li, J., Yang, B. and Li, S. 2013. Characterization of volatile compounds in flowers from four groups of sweet osmanthus ( Osmanthus fragrans ) …
Number of citations: 40 cdnsciencepub.com
FN Lamari, V Papasotiropoulos, D Tsiris, SE Bariamis… - Fitoterapia, 2018 - Elsevier
The aim of this study was to contribute to the characterization of Crocus taxa using morphological, phytochemical and genetic analysis. The styles of C. cartwrightianus, C. oreocreticus …
Number of citations: 7 www.sciencedirect.com
I Palić, J Ursić-Janković… - Journal of Essential Oil …, 2010 - Taylor & Francis
The composition of the essential oil of aerial parts of Micromeria kosaninii Šilic, Micromeria parviflora (Vis.) Re-incheb. and Micromeria juliana (L.) Benth. ex Reich was analyzed by GC …
Number of citations: 8 www.tandfonline.com
ML Roux, JC Cronje, BV Burger… - Journal of agricultural …, 2012 - ACS Publications
Volatile organic compounds (VOCs) in fermented honeybush, Cyclopia subternata, were sampled by means of a high-capacity headspace sample enrichment probe (SEP) and …
Number of citations: 28 pubs.acs.org
X Li, Q Liu, S Zhang, W Yang… - Biomedical …, 2022 - Wiley Online Library
In traditional Chinese medicine, Herba Lysimachiae (HL) is mainly used to treat rheumatic arthralgia. Current pharmacological studies also showed that HL has therapeutic potential for …
F Yuan, K Cheng, J Gao, S Pan - Molecules, 2018 - mdpi.com
A non-targeted volatile metabolomic approach based on the gas chromatography-quadrupole time of fight-mass spectrometry (GC-QTOF-MS) coupled with two different sample …
Number of citations: 15 www.mdpi.com
Y Huang, R Chen, Y Chen, CT Ho, A Hou, X Zhang… - Food Bioscience, 2023 - Elsevier
Eurotium cristatum is a dominant fungus in the post-fermentation of Fu brick tea, however, its potential role in affecting the volatile profile and non-volatiles metabolites during the liquid-…
Number of citations: 2 www.sciencedirect.com
W Zhang, X Liang - Foods, 2019 - mdpi.com
In this study, natural deep eutectic solvents (NADESs) were used as both the extraction and dilution matrix in static headspace gas chromatography-mass spectrometry (SHS-GC-MS) …
Number of citations: 14 www.mdpi.com
S Saini - 2023 - utupub.fi
In botanical terms, berries refer to stone-less and seed-bearing fruits which are fleshy, develop from a single ovary, and have three layered division of pericarp (Hickey & King, 2000). In …
Number of citations: 0 www.utupub.fi

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